molecular formula C21H30N2O4S B11300512 N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2,2-dimethylpropanamide

N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2,2-dimethylpropanamide

Cat. No.: B11300512
M. Wt: 406.5 g/mol
InChI Key: PIGVJMQJYCAPHH-UHFFFAOYSA-N
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Description

N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2,2-dimethylpropanamide is a synthetic organic compound with a complex structure It features a pyrrole ring substituted with various functional groups, including a methoxypropyl group, dimethyl groups, and a phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2,2-dimethylpropanamide typically involves multiple steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

    Introduction of Substituents: The methoxypropyl group can be introduced via an alkylation reaction using 3-methoxypropyl bromide. The dimethyl groups can be added through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst.

    Sulfonylation: The phenylsulfonyl group can be introduced by reacting the pyrrole derivative with phenylsulfonyl chloride in the presence of a base such as triethylamine.

    Amidation: The final step involves the formation of the amide bond by reacting the intermediate with 2,2-dimethylpropanoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxypropyl group, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a suitable base.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Sulfides, thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2,2-dimethylpropanamide exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylsulfonyl group could play a role in binding to target proteins, while the pyrrole ring and other substituents could influence the compound’s overall bioactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2,2-dimethylpropanamide: This compound is unique due to its specific combination of functional groups.

    N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2,2-dimethylbutanamide: Similar structure but with a different alkyl chain length.

    N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2,2-dimethylpentanamide: Another similar compound with a different alkyl chain length.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the phenylsulfonyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H30N2O4S

Molecular Weight

406.5 g/mol

IUPAC Name

N-[3-(benzenesulfonyl)-1-(3-methoxypropyl)-4,5-dimethylpyrrol-2-yl]-2,2-dimethylpropanamide

InChI

InChI=1S/C21H30N2O4S/c1-15-16(2)23(13-10-14-27-6)19(22-20(24)21(3,4)5)18(15)28(25,26)17-11-8-7-9-12-17/h7-9,11-12H,10,13-14H2,1-6H3,(H,22,24)

InChI Key

PIGVJMQJYCAPHH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)NC(=O)C(C)(C)C)CCCOC)C

Origin of Product

United States

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